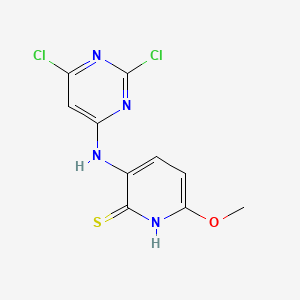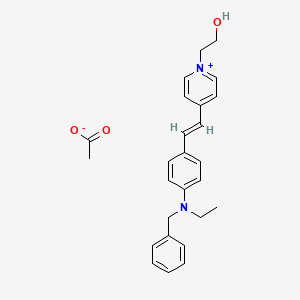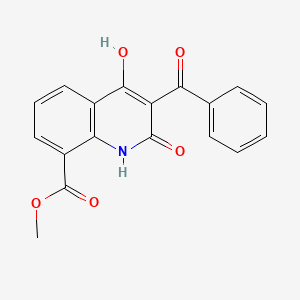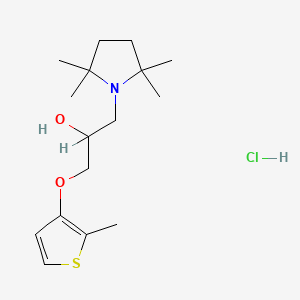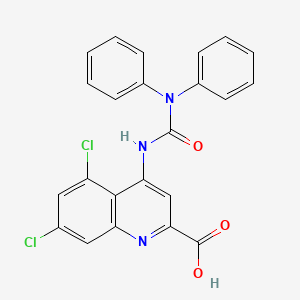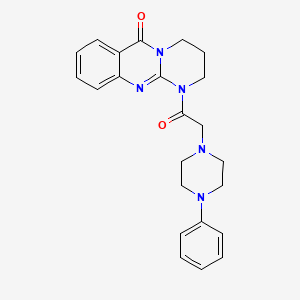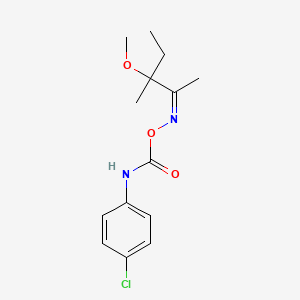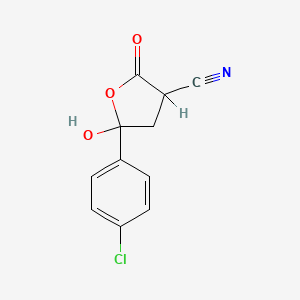
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one is a chemical compound with a unique structure that includes a cyano group, a chlorophenyl group, and a hydroxytetrahydrofuran ring
Métodos De Preparación
The synthesis of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one typically involves multiple steps. One common method includes the reaction of a chlorophenyl-substituted glutaric anhydride with a cyanide source under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxytetrahydrofuran ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one include other cyano-substituted tetrahydrofuran derivatives and chlorophenyl-substituted compounds. What sets this compound apart is the combination of the cyano group, chlorophenyl group, and hydroxytetrahydrofuran ring, which imparts unique chemical and biological properties. Some similar compounds include:
- 3-Cyano-5-methylhexanoic acid
- 3-(4′-Chlorophenyl)-4-cyanobutanoic acid
These compounds share structural similarities but differ in their specific substituents and overall reactivity.
Propiedades
Número CAS |
124500-03-4 |
|---|---|
Fórmula molecular |
C11H8ClNO3 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-5-hydroxy-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C11H8ClNO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-13)10(14)16-11/h1-4,7,15H,5H2 |
Clave InChI |
AYZXCAAMWZEXGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1(C2=CC=C(C=C2)Cl)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


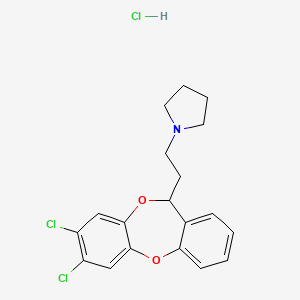
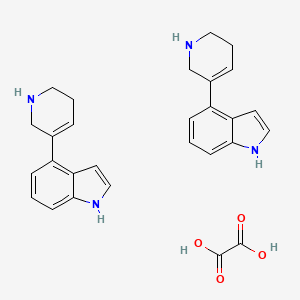

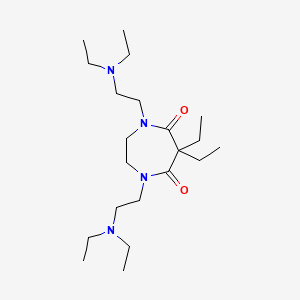
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)

